molecular formula C10H7NO4 B11899193 4-Hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid CAS No. 264260-07-3

4-Hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid

Cat. No.: B11899193
CAS No.: 264260-07-3
M. Wt: 205.17 g/mol
InChI Key: WDTHBCPWLFEDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is a heterocyclic compound belonging to the quinolone family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid typically involves the hydrolysis of its ester derivatives. One effective method is the hydrolysis of the lowest alkyl esters using a 2.8 M solution of hydrochloric acid in acetic acid with low water content . Another approach involves the acylation of commercially available anthranilate derivatives followed by heterocyclization under base-catalyzed ester condensation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient synthetic routes to ensure high yields and purity. The use of high-temperature transesterification and other specialized methods may be employed to optimize production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-7-carboxylic acid
  • 1-Allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Chlorobenzylamide of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid

Comparison: this compound is unique due to its high reactivity towards N-nucleophiles and its stability against alkali metal hydroxides . This makes it a valuable compound for targeted synthesis and the development of novel biologically active materials. Its derivatives often exhibit superior biological activities compared to similar compounds, making it a preferred choice in medicinal chemistry .

Properties

CAS No.

264260-07-3

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

4-hydroxy-2-oxo-1H-quinoline-7-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-8-4-9(13)11-7-3-5(10(14)15)1-2-6(7)8/h1-4H,(H,14,15)(H2,11,12,13)

InChI Key

WDTHBCPWLFEDMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)C=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.